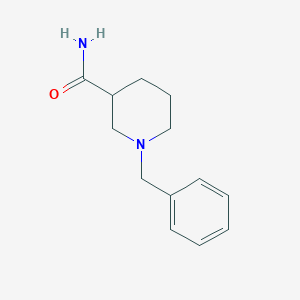

1-Benzylpiperidine-3-carboxamide

Vue d'ensemble

Description

1-Benzylpiperidine-3-carboxamide is a chemical compound with the formula C13H18N2O . It is used for research purposes .

Chemical Reactions Analysis

Piperidine derivatives, which include this compound, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Reuptake Inhibitor Development

1-Benzylpiperidine-3-carboxamide derivatives have been explored for their potential as dual serotonin and norepinephrine reuptake inhibitors. A study by Paudel et al. (2015) demonstrated that 4-benzylpiperidine carboxamides, structurally related to this compound, displayed significant reuptake inhibition, surpassing the standard drug venlafaxine HCl in efficacy (Paudel et al., 2015).

NMDA Receptor Antagonism

In the field of neuropharmacology, derivatives of this compound have been identified as potent antagonists of the NR2B subunit-selective N-methyl-D-aspartate (NMDA) receptor. Borza et al. (2007) reported on the development of various derivatives, highlighting their low nanomolar activity and efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Cytotoxic Activity

Research by Deady et al. (2000) on benzimidazo[2,1-a]isoquinolines with carboxamide side chains, which are structurally similar to this compound, revealed their potential cytotoxic activities. The study found that certain carboxamide derivatives were highly cytotoxic, with implications for cancer research (Deady et al., 2000).

Substance P Antagonism

Burdzhiev and Stanoeva (2010) explored derivatives of this compound as potential Substance P (SP) antagonists. Their study synthesized compounds sharing a moiety with common SP antagonists, suggesting possible similar activities (Burdzhiev & Stanoeva, 2010).

PARP Inhibition

Penning et al. (2010) investigated phenylpiperidine-substituted benzimidazole carboxamide derivatives, including this compound, as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors showed excellent potency, suggesting their potential in cancer therapeutics (Penning et al., 2010).

Asymmetric Hydrogenation

Royal et al. (2016) described a method using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This process efficiently synthesized enantioenriched 3-aminopiperidine derivatives, demonstrating the compound's utility in organic synthesis (Royal et al., 2016).

Corrosion Inhibition

A study by Ousslim et al. (2014) on 4-benzyl piperidine derivatives, including this compound, showed their effectiveness as corrosion inhibitors for mild steel in phosphoric acid. This highlights an industrial application of the compound (Ousslim et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 1-benzylpiperidine-3-carboxamide, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .

Mode of Action

It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been shown to influence various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

It is known that the processes that characterize pharmacokinetics are summarized in the (l)adme scheme, which includes liberation, absorption, distribution, metabolism, and excretion .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives, including 1-Benzylpiperidine-3-carboxamide, can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present .

Cellular Effects

Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 122-123 °C

Propriétés

IUPAC Name |

1-benzylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDBCVUPRORMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)